Application Summary: 3’-Nitroacetanilide is utilized in organic synthesis, particularly in the nitration of acetanilide derivatives which are key intermediates in the production of various compounds.
Methods and Experimental Procedures: The compound is typically synthesized through an electrophilic aromatic substitution reaction where acetanilide is treated with a nitrating mixture of nitric and sulfuric acid under controlled conditions.
Results and Outcomes: The nitration process yields 3’-Nitroacetanilide with a high degree of purity, often exceeding 98%. The product’s melting point ranges from 148.0-154.0°C, indicating its consistency and purity .
Application Summary: In pharmaceuticals, 3’-Nitroacetanilide is a precursor in the synthesis of paracetamol, a widely used analgesic and antipyretic drug.
Methods and Experimental Procedures: The compound undergoes reduction to form p-aminophenol, which is then acetylated to produce paracetamol. This process is an alternative to the traditional method using acetic anhydride.
Application Summary: 3’-Nitroacetanilide derivatives are investigated for their potential in creating non-linear optical materials due to their promising electronic properties.
Methods and Experimental Procedures: Single crystals of nitroaniline derivatives are grown using slow evaporation techniques, and their optical properties are studied using various spectroscopic methods.
Results and Outcomes: Studies have shown that materials like N-Benzyl-3-nitroaniline exhibit significant non-linear optical properties, making them suitable for applications in optoelectronics .
Application Summary: Nitroacetanilides, including 3’-Nitroacetanilide, are monitored in environmental studies due to their presence in industrial waste and potential as environmental pollutants.
Methods and Experimental Procedures: Environmental monitoring involves detecting nitroacetanilides in soil and water samples using chromatographic and spectroscopic techniques.
Results and Outcomes: Concentrations of nitrobenzene derivatives in hazardous landfill sites have been quantified, providing data essential for environmental risk assessments .
Application Summary: In polymer science, 3’-Nitroacetanilide is involved in the synthesis of copolymers with unique electrical properties.
Methods and Experimental Procedures: Copolymers are synthesized using aniline and 3-nitroaniline monomers in varying mole ratios. The resulting polymers are characterized for their conductive properties .
Results and Outcomes: The copolymers exhibit lower yields compared to polyaniline but possess comparable electrical properties, making them of interest for electronic applications .
Application Summary: 3’-Nitroacetanilide is studied in quantum chemistry for its electron spin resonance (ESR) parameters, which are important for understanding radical formation and stability.
Methods and Experimental Procedures: Density functional theory (DFT) calculations are performed to model radicals derived from 3’-Nitroacetanilide and to predict their ESR parameters .
Results and Outcomes: The theoretical study provides insights into the radicals’ structures and helps validate experimental ESR spectra, contributing to the field of luminescence and dosimetry .
3'-Nitroacetanilide, also known as N-(3-nitrophenyl) acetamide or m-nitroacetanilide, is an organic compound with the molecular formula CHNO. It features a nitro group (-NO) attached to the aromatic ring of acetanilide, specifically at the meta position. This compound is characterized by its white crystalline appearance and has notable applications in various chemical syntheses and biological studies .
The synthesis of 3'-nitroacetanilide typically involves the nitration of acetanilide using a mixture of concentrated nitric and sulfuric acids. This process can be summarized in the following steps:
3'-Nitroacetanilide serves as an important intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals. It is utilized in synthesizing chalcones and other complex organic molecules due to its functional groups that facilitate further chemical transformations. Its role as a synthetic building block highlights its versatility in chemical research and industrial applications .
Interaction studies involving 3'-nitroacetanilide often focus on its reactivity with various nucleophiles and electrophiles. For instance, its nitro group can be reduced to an amino group under specific conditions, leading to derivatives that may exhibit enhanced biological activity. Additionally, investigations into its interactions with biological macromolecules can provide insights into its potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with 3'-nitroacetanilide, including:
Compound Name | Structure Type | Unique Properties |
---|---|---|
3'-Nitroacetanilide | Nitro derivative | Exhibits antimicrobial properties; versatile synthetic intermediate |
4-Nitroacetanilide | Nitro derivative | Primarily used in dye synthesis |
2-Nitroacetanilide | Nitro derivative | Different reactivity profile; less studied |
Acetanilide | Parent compound | Used historically for pain relief; lacks nitro group |
The uniqueness of 3'-nitroacetanilide lies in its specific position of substitution on the aromatic ring, which influences its chemical reactivity and biological activity compared to its isomers and parent compound .
Irritant